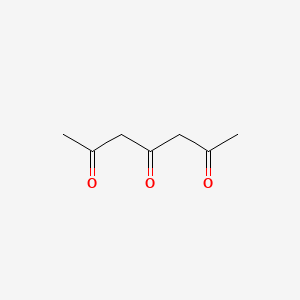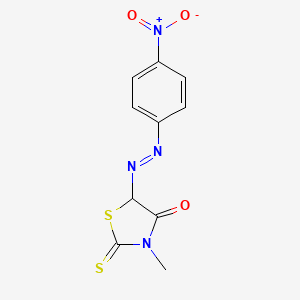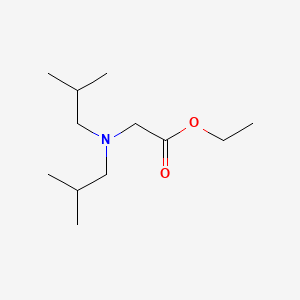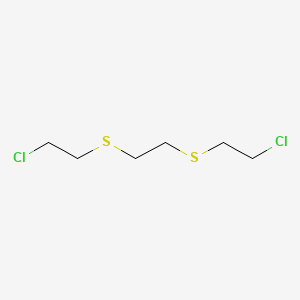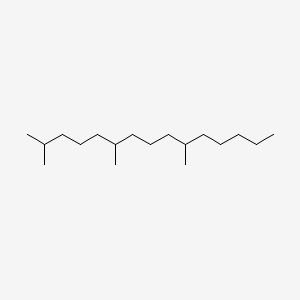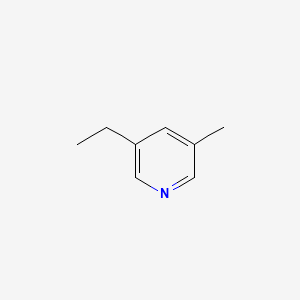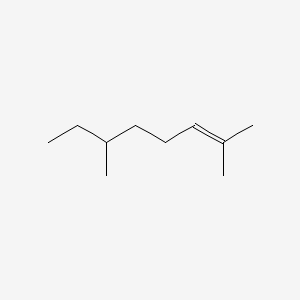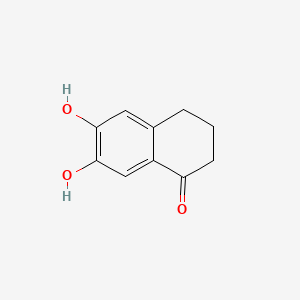
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
概要
説明
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- (let’s call it DDMP for brevity) is a naphthoquinone compound. Naphthoquinones are present in various higher plant families and exhibit intriguing redox properties. In traditional medicine, plants containing naphthoquinones have been used for treating various ailments, especially among Indian populations .
Synthesis Analysis
DDMP is typically formed in the Maillard reaction , a complex chemical process that occurs during cooking and browning of food. It contributes to the antioxidant properties of Maillard reaction intermediates. Researchers have synthesized a series of hydroxyl group-protected DDMP derivatives to explore their antioxidant activity. These derivatives help us understand the source of DDMP’s antioxidative effects .
Molecular Structure Analysis
The molecular structure of DDMP consists of a naphthoquinone skeleton with specific hydroxyl groups. These groups play a crucial role in its biological activity. The unstable enol structure within DDMP is a key factor for its antioxidant properties .
Chemical Reactions Analysis
DDMP participates in redox cycles. One-electron reduction leads to the formation of semiquinones, which react rapidly with molecular oxygen, generating free radicals. Alternatively, two-electron reduction, mediated by DT-diphorase, produces hydroquinone. DDMP and its derivatives are involved in these redox processes .
科学的研究の応用
Biodegradation by Soil Bacteria : A study by Walker, Janes, Spokes, and van Berkum (1975) reported that a soil Pseudomonas species could degrade 1-naphthol, producing 3,4-dihydro-dihydroxy-1(2H)-naphthalenone as an intermediary metabolite. This finding is significant in understanding biodegradation processes and the role of soil bacteria in the ecosystem (Walker et al., 1975).
Antimicrobial Activity : Brown, Fischer, Blunk, et al. (1977) synthesized various compounds from 3,4-dihydro-6-(hexyloxy)-1(2H)-naphthalenone and related systems, and evaluated their antimicrobial activity. The study highlighted the potential use of these compounds in developing new antimicrobial agents (Brown et al., 1977).
Chemical Synthesis and Structural Studies : Georgieva, Stanoeva, Spassov, et al. (1995) explored the cyclocondensation of homophthalic anhydrides with 1-aza-1,3-dienes, yielding 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acids as main products. This research is essential for understanding chemical synthesis and structural properties of related compounds (Georgieva et al., 1995).
Marine-Derived Compounds and Anti-Inflammatory Activity : Zhang, Jia, Lang, et al. (2018) isolated new naphthalenones, including derivatives of 3,4-dihydro-6,7-dihydroxy-1(2H)-naphthalenone, from the marine-derived fungus Leptosphaerulina chartarum. These compounds were evaluated for their anti-inflammatory activity, demonstrating the potential of marine-derived substances in pharmacology (Zhang et al., 2018).
Cytoprotective Effects and Antioxidant Activity : Kil, So, Choi, et al. (2018) reported on dihydronaphthalenones isolated from the wood of Catalpa ovata, showing cytoprotective effects against oxidative damage in HepG2 cells. The compounds exhibited antioxidant activities, highlighting their potential in oxidative stress-related therapies (Kil et al., 2018).
将来の方向性
特性
IUPAC Name |
6,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,12-13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJBWINAQGAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345020 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |
CAS RN |
54549-75-6 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




